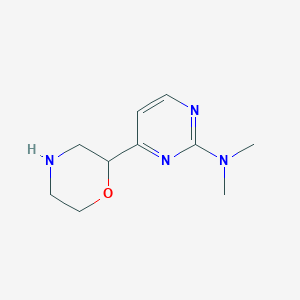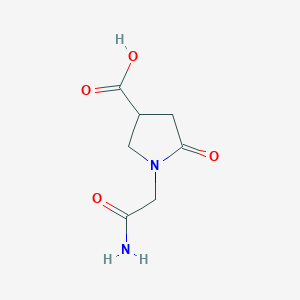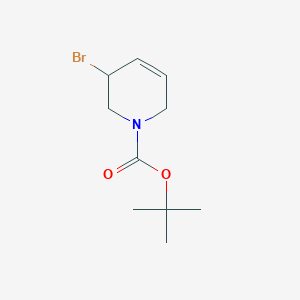
Tert-butyl 3-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate: is a chemical compound with the molecular formula C10H16BrNO2 It is a derivative of tetrahydropyridine, a heterocyclic compound that contains a nitrogen atom in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves the bromination of a tetrahydropyridine precursor. One common method is the reaction of 1,2,3,6-tetrahydropyridine with bromine in the presence of a suitable solvent, such as dichloromethane, followed by the addition of tert-butyl chloroformate to introduce the tert-butyl ester group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl 3-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding tetrahydropyridine derivative without the bromine atom.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures, such as pyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed:
Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.
Reduction Reactions: Tetrahydropyridine derivatives without the bromine atom.
Oxidation Reactions: Pyridine derivatives and other oxidized products.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, tert-butyl 3-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate is used as an intermediate for the preparation of various heterocyclic compounds. It serves as a building block for the synthesis of more complex molecules .
Biology and Medicine: Its derivatives may exhibit biological activity, making it a valuable starting material for drug discovery .
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of novel compounds with specific properties .
Wirkmechanismus
The mechanism of action of tert-butyl 3-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate depends on its specific applicationThe bromine atom and the tert-butyl ester group can influence the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl 5-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate
- Tert-butyl 3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
- Tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Uniqueness: Tert-butyl 3-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate is unique due to its specific substitution pattern and the presence of both a bromine atom and a tert-butyl ester group.
Eigenschaften
Molekularformel |
C10H16BrNO2 |
|---|---|
Molekulargewicht |
262.14 g/mol |
IUPAC-Name |
tert-butyl 3-bromo-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C10H16BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h4-5,8H,6-7H2,1-3H3 |
InChI-Schlüssel |
KMPZGCZOGMLILR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC=CC(C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rac-[(2R,4S)-4-methylpiperidin-2-yl]methanamine, cis](/img/structure/B12315438.png)
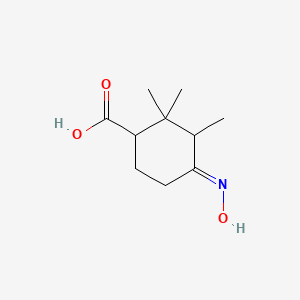
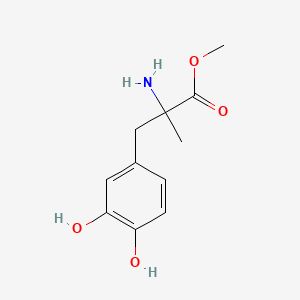
![2-(2,6-Dichlorophenyl)-1-[(2s)-2-methylpiperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B12315443.png)
![1-N-[3-(diethylamino)propyl]-4-(piperidine-1-sulfonyl)benzene-1,2-diamine hydrochloride](/img/structure/B12315450.png)

![rac-(3aR,6aS)-3a-methyl-hexahydro-1H-thieno[3,4-c]pyrrole, cis](/img/structure/B12315460.png)
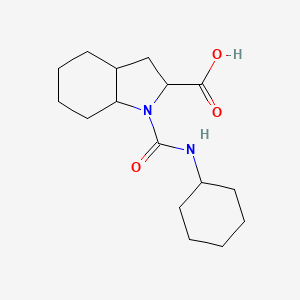
![1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene](/img/structure/B12315475.png)

